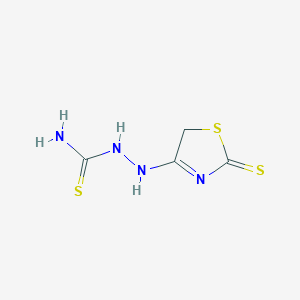

(E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C4H6N4S3 and its molecular weight is 206.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, antimicrobial, and potential anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of thiazolidin-4-ones, characterized by a thiazolidine ring structure that contributes to its biological properties. The thiazolidinone moiety is known for its ability to interact with various biological targets, making it a promising candidate for drug development.

Antioxidant Activity

Antioxidant activity is one of the key biological activities associated with this compound. Studies have demonstrated that compounds containing thiazolidinone structures exhibit significant free radical scavenging abilities.

Research Findings:

-

DPPH Assay : The compound showed effective inhibition of DPPH radical formation, indicating strong antioxidant properties. The percentage inhibition was found to be comparable to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .

Compound % Inhibition at 250 µM This compound 67.7% ± 1.68% Ascorbic Acid 91.26% ± 0.49% BHT 89.30% ± 1.37% - Mechanism of Action : The antioxidant activity is attributed to the presence of thiourea fragments that stabilize free radicals through double conjugation, primarily with the thione group .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial and fungal strains.

Case Studies:

-

Bacterial Inhibition : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL - Fungal Activity : The compound also showed antifungal activity against Candida albicans, with an MIC of 16 µg/mL, indicating potential for treating fungal infections .

Anticancer Potential

Recent studies have suggested that thiazolidinone derivatives may possess anticancer properties due to their ability to induce apoptosis in cancer cells.

Research Findings:

-

Cell Line Studies : The compound was tested on various cancer cell lines, including MDA-MB-468 (breast cancer) and HCT-116 (colorectal cancer). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 20 to 40 µM .

Cell Line IC50 (µM) MDA-MB-468 25 HCT-116 30 - Mechanism of Action : The proposed mechanism involves the modulation of apoptotic pathways and inhibition of cell cycle progression, potentially through interaction with specific molecular targets involved in cancer cell survival .

Aplicaciones Científicas De Investigación

Antioxidant Activity

The compound exhibits promising antioxidant properties, which are crucial for combating oxidative stress-related diseases. Studies have demonstrated that derivatives of thiazolidinones, including (E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide, can effectively scavenge free radicals and inhibit lipid peroxidation.

Key Findings:

- The antioxidant capacity was measured using various assays, including the DPPH radical scavenging assay and the TBARS assay for lipid peroxidation .

- Compounds with specific structural modifications showed enhanced activity, indicating a structure-activity relationship that could guide future synthetic efforts to optimize antioxidant efficacy .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Thiazolidinone derivatives have shown effectiveness against both bacterial and fungal strains.

Research Highlights:

- In vitro studies indicated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria .

- The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of vital metabolic processes .

Anticancer Potential

The anticancer properties of this compound have garnered attention in recent research. Various studies have explored its efficacy against different cancer cell lines.

Case Studies:

- A study reported that this compound demonstrated cytotoxic effects on human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer), with IC50 values indicating potent activity compared to standard chemotherapeutics like cisplatin .

- Mechanistic studies suggest that the compound may induce apoptosis and inhibit cell proliferation through various pathways, including modulation of PPARγ activity and interference with cell cycle progression .

Inhibition of Blood Coagulation Factors

Recent investigations have highlighted the potential of this compound as a dual inhibitor of coagulation factors Xa and XIa.

Findings:

- The compound was synthesized and screened for its ability to inhibit these factors, which are critical in the coagulation cascade. Some derivatives exhibited promising inhibitory activity with low IC50 values, indicating their potential use in treating thrombotic disorders .

Summary Table of Biological Activities

Análisis De Reacciones Químicas

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing nitrogen-sulfur heterocycles:

Reaction with Diethyl Maleate

Forms triazolo[3,4-b]thiadiazine derivatives via cyclocondensation :

(E)-2-(2-thioxo...+Diethyl maleaterefluxTriazolo-thiadiazine

Key Observations :

-

Solvent: Dichloromethane/water biphasic system with PEG-400 as a phase-transfer catalyst.

Formation of 1,2,4-Triazoles

Reaction with sodium hydroxide (8% aq.) induces cyclization to triazole-thiones :

(E)-2-(2-thioxo...NaOH, reflux5-Aryl-1,2,4-triazole-3-thione

Conditions :

Reactivity with Electrophiles

The exocyclic thione and hydrazine groups participate in nucleophilic substitutions:

Reaction with Aroyl Chlorides

Forms disubstituted thiocarbohydrazides under mild conditions :

(E)-2-(2-thioxo...+ArCOClrt, PEG-400ArCONHNHCSNHAr

Key Features :

Metal Complexation

The compound acts as a polydentate ligand, coordinating with transition metals via sulfur and nitrogen atoms.

Example :

(E)-2-(2-thioxo...+Cu(NO3)2→Cu(II) complex

Properties of Complexes :

-

Enhanced antioxidant activity compared to free ligands (IC50 values: 15–25 μM in DPPH assays) .

-

Stabilized by hydrogen bonds and π–π stacking, as confirmed by SC-XRD .

Oxidation and Redox Reactions

The thione group (-C=S) undergoes oxidation to sulfonic acid derivatives under strong oxidizing conditions:

(E)-2-(2-thioxo...H2O2,H+Sulfonamide

Applications :

Characterization Techniques

Propiedades

IUPAC Name |

[(2-sulfanylidene-5H-1,3-thiazol-4-yl)amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S3/c5-3(9)8-7-2-1-11-4(10)6-2/h1H2,(H3,5,8,9)(H,6,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRBYOQKXDMTLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC(=S)S1)NNC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.